molecular formula C13H20N4O3S B6460668 N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549012-46-4

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No. B6460668
CAS RN: 2549012-46-4
M. Wt: 312.39 g/mol
InChI Key: MWWROOBBUYXLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide” is a complex organic molecule that contains several functional groups including a methoxy group, a pyrimidine ring, a piperidine ring, a cyclopropane ring, and a sulfonamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring could be formed through a cyclization reaction . The pyrimidine ring could be introduced through a condensation reaction . The methoxy group could be added through an etherification reaction . The cyclopropane ring could be formed through a cyclopropanation reaction, and the sulfonamide group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclic structures (the piperidine and pyrimidine rings and the cyclopropane ring) would add rigidity to the molecule, potentially affecting its chemical reactivity and its interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the methoxy group could potentially be cleaved to form a hydroxyl group . The pyrimidine ring could undergo substitution reactions . The piperidine ring could be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonamide group and the nonpolar cyclopropane ring could affect its solubility in different solvents . The presence of the cyclic structures could affect its melting point and boiling point .

Mechanism of Action

The mechanism of action of this compound in a biological context would depend on its structure and the specific biological targets it interacts with. Based on its structure, it could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its chemical reactivity and potential biological activity. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S/c1-20-13-8-12(14-9-15-13)17-6-4-10(5-7-17)16-21(18,19)11-2-3-11/h8-11,16H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWROOBBUYXLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

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